molecular formula C81H138N24O29 B13389216 Anxiety Peptide;diazepam binding inhibitor human

Anxiety Peptide;diazepam binding inhibitor human

Cat. No.: B13389216
M. Wt: 1912.1 g/mol
InChI Key: PTVIBIVJSXWMPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound known as Anxiety Peptide, also referred to as diazepam binding inhibitor human, is a multifunctional protein. It is recognized for its ability to displace diazepam from its binding site on the gamma-aminobutyric acid A receptor.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diazepam binding inhibitor human involves recombinant DNA technology. The gene encoding this protein is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using chromatographic techniques .

Industrial Production Methods: Industrial production of diazepam binding inhibitor human follows similar principles but on a larger scale. Fermentation tanks are used to culture the host cells, and the protein is harvested and purified using high-throughput chromatography systems. The production process is optimized to ensure high yield and purity of the protein .

Chemical Reactions Analysis

Types of Reactions: Diazepam binding inhibitor human undergoes various biochemical reactions, including binding to gamma-aminobutyric acid A receptors and interacting with long-chain fatty acyl coenzyme A esters. These interactions can modulate the activity of enzymes involved in fatty acid metabolism .

Common Reagents and Conditions: The common reagents used in the study of diazepam binding inhibitor human include gamma-aminobutyric acid, diazepam, and long-chain fatty acyl coenzyme A esters. The conditions for these reactions typically involve physiological pH and temperature to mimic the natural environment of the protein .

Major Products Formed: The major products formed from the interactions of diazepam binding inhibitor human include altered gamma-aminobutyric acid receptor activity and changes in fatty acid metabolism. These products have significant implications for the regulation of anxiety and metabolic processes .

Scientific Research Applications

Diazepam binding inhibitor human has a wide range of scientific research applications. In chemistry, it is used to study the binding interactions with gamma-aminobutyric acid receptors and fatty acyl coenzyme A esters. In biology, it is studied for its role in regulating anxiety and metabolic processes. In medicine, it has potential therapeutic applications for anxiety disorders and metabolic diseases. In industry, it is used in the development of new drugs targeting gamma-aminobutyric acid receptors and fatty acid metabolism .

Mechanism of Action

The mechanism of action of diazepam binding inhibitor human involves its binding to gamma-aminobutyric acid A receptors, displacing diazepam and modulating the receptor’s activity. This modulation can result in anxiolytic effects. Additionally, the protein binds to long-chain fatty acyl coenzyme A esters, influencing fatty acid metabolism by interacting with enzymes such as acetyl coenzyme A carboxylase .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to diazepam binding inhibitor human include other endogenous ligands that bind to gamma-aminobutyric acid receptors, such as enkephalins and endorphins. These compounds also modulate receptor activity but have different binding affinities and effects .

Uniqueness: Diazepam binding inhibitor human is unique in its dual role as both a modulator of gamma-aminobutyric acid receptor activity and a regulator of fatty acid metabolism. This dual functionality distinguishes it from other similar compounds and highlights its potential for therapeutic applications in both anxiety disorders and metabolic diseases .

Properties

IUPAC Name

6-amino-2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[4-amino-2-[[2-[[3-carboxy-2-[[2-[[2-[[2-[2-[(2,5-diamino-5-oxopentanoyl)amino]propanoylamino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H138N24O29/c1-35(2)26-46(67(120)96-48(28-37(5)6)69(122)98-51(31-59(114)115)71(124)97-47(27-36(3)4)68(121)95-45(80(133)134)18-14-15-23-82)92-56(110)33-89-74(127)53-20-17-25-105(53)79(132)44(19-16-24-88-81(86)87)94-70(123)52(32-60(116)117)100-77(130)63(41(12)106)104-72(125)49(29-55(85)109)99-76(129)62(39(9)10)101-73(126)50(30-58(112)113)93-57(111)34-90-75(128)61(38(7)8)102-78(131)64(42(13)107)103-65(118)40(11)91-66(119)43(83)21-22-54(84)108/h35-53,61-64,106-107H,14-34,82-83H2,1-13H3,(H2,84,108)(H2,85,109)(H,89,127)(H,90,128)(H,91,119)(H,92,110)(H,93,111)(H,94,123)(H,95,121)(H,96,120)(H,97,124)(H,98,122)(H,99,129)(H,100,130)(H,101,126)(H,102,131)(H,103,118)(H,104,125)(H,112,113)(H,114,115)(H,116,117)(H,133,134)(H4,86,87,88)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVIBIVJSXWMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H138N24O29
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1912.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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